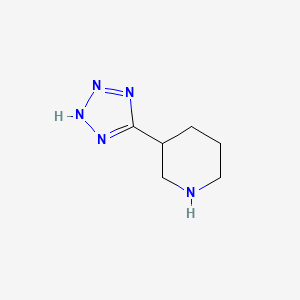

3-(2H-tetrazol-5-yl)piperidine

Description

Significance of Tetrazole and Piperidine (B6355638) Scaffolds in Chemical Biology and Drug Discovery

Both tetrazole and piperidine rings are considered "privileged scaffolds" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. beilstein-journals.org Their prevalence in a wide array of biologically active compounds and FDA-approved drugs underscores their importance.

The tetrazole scaffold , a five-membered ring containing four nitrogen atoms, has gained immense popularity in drug design. hilarispublisher.com Its significance is largely attributed to its role as a bioisostere of the carboxylic acid group. beilstein-journals.orghilarispublisher.comtandfonline.comnih.govbohrium.com This substitution can enhance a molecule's lipophilicity and metabolic stability, potentially improving its bioavailability and duration of action. hilarispublisher.comtandfonline.com The World Health Organization has even recognized the tetrazole ring as an important descriptor in the methodology for designing new drugs. hilarispublisher.com Consequently, tetrazole derivatives have been developed for a broad spectrum of therapeutic applications, including antibacterial, antifungal, anticancer, antihypertensive, and antiviral treatments. hilarispublisher.comtandfonline.comresearchgate.netnih.govresearchgate.netanjs.edu.iq More than 20 drugs approved by the FDA feature a tetrazole ring in their structure. drughunter.comacs.orgscirp.org

The piperidine scaffold , a six-membered saturated heterocycle containing one nitrogen atom, is one of the most common heterocyclic fragments found in pharmaceuticals. arizona.edu It is a cornerstone of over 70 commercialized drugs. arizona.eduenamine.net The piperidine ring is present in numerous natural alkaloids that exhibit significant biological activities. mdpi.comnih.govencyclopedia.pubtaylorandfrancis.com In drug design, the incorporation of a piperidine scaffold can serve several strategic purposes. It can modulate physicochemical properties, enhance biological activity and selectivity for a target, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.comthieme-connect.comresearchgate.net The flexible yet stable conformational nature of the piperidine ring allows for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets.

The fusion of these two powerful scaffolds in a single molecule, as seen in 3-(2H-tetrazol-5-yl)piperidine, provides a platform for developing novel therapeutic agents that leverage the advantageous properties of both moieties.

Table 1: Examples of Marketed Drugs Containing Tetrazole or Piperidine Scaffolds

| Drug Name | Scaffold | Therapeutic Class |

|---|---|---|

| Losartan | Tetrazole | Antihypertensive tandfonline.comnih.gov |

| Valsartan | Tetrazole | Antihypertensive tandfonline.com |

| Irbesartan | Tetrazole | Antihypertensive tandfonline.comscirp.org |

| Cefazolin | Tetrazole | Antibiotic scirp.org |

| Letrozole | Tetrazole | Anticancer tandfonline.com |

| Ritalin (Methylphenidate) | Piperidine | CNS Stimulant |

| Fentanyl | Piperidine | Analgesic |

| Haloperidol | Piperidine | Antipsychotic |

| Donepezil | Piperidine | Alzheimer's Disease |

| Paroxetine | Piperidine | Antidepressant |

Bioisosteric Principles Applied to the this compound Motif

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs by modifying a lead compound. ijrrjournal.comresearchgate.net It involves the replacement of a functional group with another that has similar physical and chemical properties, with the goal of improving the compound's pharmacological, toxicological, or pharmacokinetic profile. drughunter.comresearchgate.netnih.gov The this compound motif is a classic example of the application of this principle, specifically concerning the tetrazole ring as a non-classical bioisostere for a carboxylic acid. drughunter.com

The 5-substituted-1H-tetrazole ring is one of the most widely recognized and successful bioisosteric replacements for the carboxylic acid group. drughunter.comresearchgate.net This success stems from several key similarities:

Acidity: The N-H proton of the tetrazole ring has a pKa value (around 4.5-4.9) that is very similar to that of a carboxylic acid's O-H proton (around 4.2-4.5). drughunter.comscirp.orgresearchgate.net This comparable acidity allows the tetrazole to exist in its anionic form at physiological pH, enabling it to mimic the ionic interactions that a carboxylate group often forms with biological targets, such as receptors or enzymes. researchgate.net

Size and Geometry: The tetrazole ring is sterically similar to the carboxylic acid group. scirp.orgacs.org Both are planar structures, and the delocalization of the negative charge in the tetrazolate anion is spread over a larger surface area compared to the carboxylate anion, which can be favorable for ligand-protein binding. acs.org

Metabolic Stability: A primary driver for using this bioisosteric replacement is the enhanced metabolic stability of the tetrazole ring. beilstein-journals.orgtandfonline.combohrium.com Carboxylic acids are often susceptible to metabolic transformations in the body, which can lead to rapid clearance. The tetrazole group is generally resistant to these metabolic pathways, which can lead to improved bioavailability and a longer duration of drug action. hilarispublisher.comtandfonline.com

Lipophilicity: Tetrazolate anions are typically more lipophilic than the corresponding carboxylates. nih.govacs.org This increased lipophilicity can improve a drug's ability to cross cell membranes and reach its target site. acs.orgnih.gov

In the context of this compound, the tetrazole moiety functions as the acidic pharmacophore, capable of engaging in critical binding interactions. The piperidine ring serves as the core scaffold, providing the structural framework and points for further substitution to fine-tune the molecule's properties. For instance, modifying the piperidine ring can alter the compound's selectivity, solubility, and pharmacokinetic absorption and distribution. thieme-connect.comthieme-connect.com This combination of a proven bioisostere with a versatile scaffold makes the this compound motif a valuable building block in the development of new drug candidates.

Table 2: Physicochemical Comparison of Carboxylic Acid and Tetrazole Bioisosteres

| Property | Carboxylic Acid | 1H-Tetrazole | Significance in Drug Design |

|---|---|---|---|

| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 | Similar acidity allows for mimicry of ionic interactions at physiological pH. drughunter.comscirp.orgresearchgate.net |

| Geometry | Planar | Planar | Similar spatial arrangement facilitates binding to the same biological target. researchgate.net |

| Lipophilicity (of anion) | Lower | Higher | Increased lipophilicity can enhance membrane permeability and absorption. nih.govacs.org |

| Metabolic Stability | Susceptible to metabolism (e.g., glucuronidation) | Generally stable | Resistance to metabolism can increase bioavailability and half-life. beilstein-journals.orgtandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(2H-tetrazol-5-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-2-5(4-7-3-1)6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEFVXLZSZMMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438817 | |

| Record name | Piperidine, 3-(1H-tetrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112626-96-7 | |

| Record name | Piperidine, 3-(1H-tetrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2h Tetrazol 5 Yl Piperidine and Analogues

Classical and Advanced Synthetic Routes for Tetrazole Annulation

The formation of the tetrazole ring is a critical step in the synthesis of these compounds. Both traditional and contemporary methods are employed to achieve this, often with a focus on yield, efficiency, and substrate scope.

The [2+3] cycloaddition reaction is a cornerstone in the synthesis of tetrazoles. nih.gov This method typically involves the reaction of a nitrile with an azide (B81097). In the context of 3-(2H-tetrazol-5-yl)piperidine synthesis, this would involve a piperidine (B6355638) derivative bearing a nitrile group at the 3-position reacting with an azide source, such as sodium azide or hydrazoic acid. nih.govresearchgate.net

Key aspects of this strategy include:

Nitrile Precursors: The synthesis starts with a 3-cyanopiperidine (B105180) derivative. The nitrogen of the piperidine ring is often protected to prevent side reactions.

Azide Source: Sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, is a common reagent. tandfonline.com The use of trimethylsilyl (B98337) azide (TMSN₃) is also prevalent. nih.gov

Reaction Conditions: The reaction conditions can vary, with some procedures requiring elevated temperatures. tandfonline.com The choice of solvent is also crucial for reaction efficiency.

A general representation of this reaction is the conversion of a 3-cyanopiperidine derivative to the corresponding 3-(tetrazol-5-yl)piperidine. The reaction of nitriles with azides is a well-established method for forming 5-substituted-1H-tetrazoles. researchgate.net For instance, the reaction of aminonitrile with sodium azide and ammonium chloride in ethanol (B145695) under reflux can yield the tetrazole ring. tandfonline.com

Multicomponent reactions (MCRs) offer a convergent and efficient approach to synthesizing complex molecules like tetrazole-piperidine derivatives from simple starting materials in a single step. researchgate.net The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example of an MCR used for this purpose. nih.govacs.org

The classical Ugi tetrazole reaction involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (or a surrogate like TMSN₃) to form a highly substituted α-amino tetrazole. nih.gov In the synthesis of tetrazolylpiperidines, a cyclic amine like piperidine can be used as one of the components. acs.org

Noteworthy points regarding MCRs in this context are:

Versatility: MCRs allow for the introduction of diversity at multiple positions of the final molecule by simply varying the starting components. nih.gov

Efficiency: These reactions are often atom-economical and can reduce the number of synthetic steps, purification processes, and waste generation. researchgate.net

Diastereoselectivity: When using cyclic amines like piperidine, the Ugi tetrazole reaction can exhibit high diastereoselectivity, which is dependent on the ring size of the amine. acs.org

For example, a study by Nenajdenko and colleagues demonstrated the diastereoselective Ugi tetrazole reaction with cyclic amines, where more rigid piperidines led to higher selectivity. acs.org Another variation involves a six-component azido-Ugi reaction using cyclic ketimines to produce cyclic amines linked to two tetrazole rings. researchgate.net

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of complex organic molecules, although their direct application for the primary synthesis of the this compound core is less common than cycloaddition or multicomponent strategies. However, they are instrumental in the synthesis of more complex analogues and precursors.

For instance, palladium catalysis can be employed in the synthesis of precursors to the piperidine or tetrazole rings. nih.gov While direct palladium-catalyzed C-H activation to form the tetrazole ring on a piperidine is not a standard method, palladium catalysts are used in related transformations. For example, palladium-catalyzed reactions are used for the synthesis of aryl ketones from benzoic acids and nitriles, which could be precursors to tetrazoles. diva-portal.org

More relevant to the synthesis of substituted piperidines, palladium-catalyzed reactions like the Heck reaction can be used to introduce substituents onto the piperidine ring, which can then be further functionalized. nih.gov

Functionalization and Derivatization of the Piperidine Moiety

Once the core this compound structure is assembled, further functionalization of the piperidine ring is often necessary to explore structure-activity relationships for various biological targets. This can involve reactions at the piperidine nitrogen or at the carbon atoms of the ring.

Common functionalization strategies include:

N-Alkylation and N-Acylation: The secondary amine of the piperidine ring is a common site for modification. Alkylation or acylation can introduce a wide variety of substituents. For example, reacting the piperidine nitrogen with various electrophiles allows for the synthesis of a diverse library of compounds. scispace.commdpi.com

C-H Functionalization: Direct C-H functionalization of the piperidine ring is a more advanced strategy. Rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at specific positions of the piperidine ring, although this can be challenging due to the electron-rich nature of the ring. nih.gov

Functional Group Interconversion: Existing functional groups on the piperidine ring can be converted into other functionalities. For instance, a ketone can be reduced to an alcohol, or an ester can be hydrolyzed to a carboxylic acid.

A study on the synthesis of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives involved the reaction of a chloroacetylated tetrazole with piperidine to functionalize the piperidine nitrogen. nih.gov

| Reaction Type | Reagents and Conditions | Purpose |

| N-Alkylation | Alkyl halides, base | Introduction of alkyl groups at the piperidine nitrogen. |

| N-Acylation | Acyl chlorides, anhydrides, base | Introduction of acyl groups at the piperidine nitrogen. |

| Reductive Amination | Aldehydes/ketones, reducing agent | Formation of N-substituted piperidines. |

| C-H Functionalization | Rhodium catalysts, diazo compounds | Direct introduction of substituents at carbon atoms of the piperidine ring. nih.gov |

Asymmetric Synthesis Approaches for Chiral Analogues

Many biologically active molecules are chiral, and their activity often depends on a specific stereoisomer. Therefore, the asymmetric synthesis of chiral analogues of this compound is of significant interest.

Asymmetric synthesis can be achieved through several strategies:

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as a derivative of an amino acid, to construct the chiral piperidine ring.

Chiral Auxiliaries: Using a chiral auxiliary to direct the stereochemical outcome of a reaction, which is then removed in a subsequent step.

Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in a key reaction step. This is often the most efficient and atom-economical approach.

A rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids. snnu.edu.cn This method provides access to a wide variety of chiral 3-piperidines that could be precursors for chiral 3-(tetrazol-5-yl)piperidine analogues. snnu.edu.cn Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have also emerged as a powerful strategy for the asymmetric dearomatization of pyridines to produce chiral piperidines. nih.gov

Green Chemistry Principles in Synthetic Route Optimization

The application of green chemistry principles is becoming increasingly important in the design of synthetic routes to minimize environmental impact. In the synthesis of this compound and its analogues, several aspects of green chemistry can be considered:

Atom Economy: Multicomponent reactions (MCRs) are inherently atom-economical as they incorporate most of the atoms of the starting materials into the final product. researchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions.

Catalysis: The use of catalysts, especially recyclable ones, is preferred over stoichiometric reagents to reduce waste.

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation can significantly reduce reaction times and energy consumption. researchgate.net

For example, microwave-assisted synthesis has been shown to be an efficient, rapid, and solvent-free method for the synthesis of 5-substituted-1H-tetrazoles. researchgate.net The development of MCRs also aligns with green chemistry principles by improving pot, atom, and step economy (PASE). researchgate.net

| Green Chemistry Principle | Application in Tetrazole-Piperidine Synthesis |

| Atom Economy | Use of multicomponent reactions like the Ugi reaction. researchgate.net |

| Safer Solvents | Performing reactions in water or ethanol. tandfonline.com |

| Catalysis | Employing metal catalysts or organocatalysts. snnu.edu.cn |

| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times. researchgate.net |

| Waste Reduction | One-pot syntheses and catalytic reactions minimize waste. acs.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 2h Tetrazol 5 Yl Piperidine Derivatives

Influence of Linker Length and Substitution Patterns on Biological Activity

The spatial relationship between the core heterocyclic rings (piperidine and tetrazole) and other functional groups is a critical determinant of biological activity. The length and flexibility of aliphatic linkers or spacers that connect these key moieties play a significant role in orienting the molecule correctly within a receptor's binding pocket.

In a series of compounds designed as potential inhibitors of monoamine neurotransmitter reuptake, the structure consisted of a tetrazole, a linker, a piperidine (B6355638) or piperazine (B1678402) ring, a spacer, and a phenyl ring. nih.gov Researchers systematically altered the carbon number in the aliphatic linker (n) between the tetrazole and piperidine moieties, and the length of the spacer (m) between the piperidine and a terminal phenyl group. nih.gov It was observed that altering the linker length 'n' from three to four carbons significantly increased the inhibitory potency for serotonin (B10506) (5-HT) reuptake. nih.gov Similarly, modifying the spacer length 'm' from a direct bond (m=0) to a single methylene (B1212753) unit (m=1) also enhanced the inhibition of 5-HT reuptake. nih.gov This suggests that a specific, increased distance between the tetrazole and the terminal aromatic ring is optimal for interaction with the serotonin transporter. However, further increases in spacer length (m=3) led to a weaker inhibitory effect on the dopamine (B1211576) transporter (DAT). nih.gov

| Compound Structure Base | Linker Length (n) | Spacer Length (m) | Observed Effect on 5-HT Reuptake Inhibition |

|---|---|---|---|

| Tetrazole-(CH₂)n-Piperidine-(CH₂)m-Phenyl | 3 ➔ 4 | Variable | Increased Potency |

| Tetrazole-(CH₂)n-Piperidine-(CH₂)m-Phenyl | Variable | 0 ➔ 1 | Increased Potency |

| Tetrazole-(CH₂)n-Piperidine-(CH₂)m-Phenyl | Variable | 1 ➔ 3 | Decreased Potency (for DAT) |

Stereochemical Considerations in Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of pharmacology. nih.gov Since biological targets like receptors and enzymes are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning they interact differently with the various enantiomers or diastereomers of a chiral drug. An active enantiomer may fit perfectly into a binding site, while its mirror image (the distomer) may not, potentially leading to lower efficacy or off-target effects. nih.gov

For derivatives of substituted piperidines, stereochemistry is paramount. In the development of novel neurokinin-1 (NK1) receptor antagonists, a series of 3-phenyl-4-benzylaminopiperidine derivatives were synthesized. nih.govresearchgate.net Within this series, the compound N-{2-[(3R,4S)-4-({2-Methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]benzyl}amino)-3-phenyl-1-piperidinyl]-2-oxoethyl}acetamide demonstrated the highest potency. nih.govresearchgate.net The specific (3R,4S) configuration was found to be essential for its high-affinity binding to the NK1 receptor. nih.govresearchgate.net

Similarly, studies on bioisosteres of arecoline (B194364), where a tetrazole group replaces an ester, revealed stereoselective effects. nih.gov In a series of 5-(3-piperidyl)-2H-tetrazole derivatives, one analogue featuring a 2-allyl substituent on the tetrazole ring was found to be a partial agonist with some selectivity for the M1 muscarinic receptor. nih.gov When the enantiomers were tested separately, the (-)-enantiomer was found to be a partial agonist with a preference for the M1 receptor, while the (+)-enantiomer was an unselective partial agonist, highlighting that the biological activity is dependent on the specific stereoisomer. nih.gov In another case, rigidified, bridged piperidine analogues were developed as P2Y14R antagonists, where a specific enantiomer, the (S,S,S) 2-azanorbornane derivative, showed threefold higher affinity than its corresponding enantiomer. researchgate.net

Role of Tetrazole Tautomerism and Isomerism in Biological Interactions

The tetrazole ring is a key pharmacophore that is often used as a bioisostere for the carboxylic acid group due to its similar size, planarity, and acidity (pKa). rug.nlacs.org A critical feature of the 5-substituted tetrazole ring is its ability to exist in two principal tautomeric forms: the 1H- and 2H-tetrazole. researchgate.netnih.gov The position of the proton on the nitrogen atoms is not fixed and can influence the molecule's electronic properties and its ability to act as a hydrogen bond donor or acceptor. researchgate.netnih.gov The 1H-tautomer is generally predominant in the solid state and in polar solvents, while the 2H-form is favored in the gas phase. researchgate.net This tautomerism is distinct from isomerism, which involves the fixed attachment of a substituent to a specific nitrogen atom (e.g., N1 or N2), creating 1-substituted or 2-substituted tetrazole isomers.

The specific tautomer or isomer present can have a profound impact on biological activity by determining which nitrogen atoms are available to interact with a receptor. The different nitrogen atoms of the tetrazole ring can serve as hydrogen bond acceptors, and the N-H group acts as a hydrogen bond donor, making the ring a versatile interaction partner. acs.orgnih.gov

The functional importance of this isomerism is clearly demonstrated in studies of muscarinic agonists. In a series of tetrazole-based arecoline bioisosteres, only the 2-substituted tetrazole derivatives displayed muscarinic agonist activity. nih.gov The corresponding 1-substituted isomers were inactive. This indicates that for productive binding to the muscarinic receptor, the substituent must be on the N2 position of the tetrazole ring, which properly orients the rest of the molecule and presents the correct hydrogen bonding pattern to the receptor. nih.gov

Impact of Peripheral Substituents on Target Affinity and Selectivity

In the development of P2Y14R antagonists, modifications to both a central phenyl ring and a terminal piperidine moiety were explored. nih.gov Replacing a zwitterionic piperidine-carboxylate group with various neutral bioisosteres had a significant effect on affinity. A derivative containing a 5-(hydroxymethyl)isoxazol-3-yl group attached to the piperidine maintained moderate receptor affinity. nih.gov When this optimized piperidine substitution was combined with a more extensive naphthalene (B1677914) core instead of a phenyl-amide scaffold, the antagonist affinity increased by 20-fold, resulting in a compound with an IC₅₀ of 15 nM. nih.gov This demonstrates a synergistic effect between the peripheral piperidine substituent and the core aromatic system.

| Piperidine Substituent | Core Scaffold | Relative Affinity | IC₅₀ (nM) |

|---|---|---|---|

| 5-(hydroxymethyl)isoxazol-3-yl | Phenyl-amide | Moderate | ~300 |

| 5-(hydroxymethyl)isoxazol-3-yl | Naphthalene | High | 15 |

Similarly, for monoamine reuptake inhibitors based on the piperidine-tetrazole structure, substitutions on terminal phenyl rings were shown to modulate activity and selectivity. nih.gov The addition of monochloro or difluoro groups to the phenyl ring increased the inhibitory activity at the serotonin transporter. nih.gov In a different context, the activity of certain celastrol (B190767) derivatives was found to be better with a piperazine ring compared to a piperidine ring, and increasing the size of substituents on the piperazine ring led to lower activity, suggesting a sterically constrained binding pocket. nih.gov These examples collectively illustrate that peripheral substituents are powerful tools for optimizing the pharmacological profile of 3-(2H-tetrazol-5-yl)piperidine derivatives.

Mechanistic Investigations and Biological Target Identification

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for compounds containing the 3-(2H-tetrazol-5-yl)piperidine core are primarily centered on their ability to modulate key proteins involved in neurotransmission and other biological pathways. The tetrazole moiety, being a bioisostere of the carboxylic acid group, plays a crucial role in these interactions. evitachem.com This structural feature allows these compounds to bind to target sites, potentially inhibiting enzymes or modulating receptor activity, which in turn can affect signaling pathways related to inflammation, pain, and microbial resistance.

For instance, derivatives of tetrazole-piperidine have been designed as inhibitors of monoamine neurotransmitter reuptake. nih.gov Docking studies suggest that the selectivity of these compounds for different transporters is determined by multiple interactions with various residues on the transporters, including hydrophobic residues on transmembrane domains. nih.gov Furthermore, certain tetrazole-piperidine derivatives have been identified as potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists. nih.govacs.org This antagonism is a key mechanism for their potential neuroprotective effects. nih.gov The tetrazole group's ability to mimic carboxyl-containing compounds allows it to modulate a variety of biochemical pathways through these interactions.

Receptor Binding Studies and Ligand-Target Interactions

The interaction of this compound and its analogs with various receptors and enzymes has been a significant area of investigation to identify their primary biological targets.

A series of piperidine-tetrazole derivatives have been synthesized and evaluated for their ability to inhibit the reuptake of monoamine neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). nih.gov The structure-activity relationship (SAR) studies of these compounds have revealed that modifications to the linker between the tetrazole and piperidine (B6355638) rings, as well as substitutions on associated phenyl rings, can significantly impact their potency and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). nih.gov

One particular compound from these studies demonstrated potent inhibitory effects on all three transporters, with IC50 values of 158.7 nM for SERT, 99 nM for NET, and 97.5 nM for DAT. vu.edu.au This suggests that compounds based on the tetrazole-piperidine scaffold can act as triple reuptake inhibitors, a mechanism of action that may be beneficial for treating neuropsychiatric disorders. nih.govvu.edu.au

While extensive research has focused on the interaction of tetrazole-piperidine compounds with monoamine transporters and glutamate (B1630785) receptors, information regarding their direct modulation of muscarinic acetylcholine (B1216132) receptors is less prevalent in the reviewed literature. However, the broad screening of such compounds is a common practice in drug discovery, and potential interactions with muscarinic receptors cannot be entirely ruled out without specific binding assay data.

The tetrazole-piperidine scaffold has been investigated for its potential to inhibit various enzymes.

L-PGDS (Lipocalin-type prostaglandin (B15479496) D synthase): A derivative, 4-(benzhydryloxy)-1-[3-(1H-tetraazol-5-yl)propyl]piperidine, has been noted in the context of hematopoietic prostaglandin D2 synthase inhibitors. drugbank.com

DNA gyrase and 3-oxoacyl-ACP reductase: In a study focused on developing new antibacterial and anti-tuberculosis agents, a series of 2,5-disubstituted tetrazole derivatives containing a piperidine moiety were synthesized. scispace.com These compounds underwent in-silico molecular docking studies against DNA gyrase and 3-oxoacyl-ACP reductase, which are established targets for antibacterial drugs. scispace.com The results indicated that these compounds could be promising inhibitors of these enzymes. scispace.com

Phenotypic Screening and Pathway Analysis

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, is a valuable tool in drug discovery. For compounds containing the tetrazole-piperidine structure, this approach can uncover novel mechanisms and therapeutic applications. For example, the antimicrobial activity of tetrazole-piperidine derivatives has been evaluated against various bacterial and fungal strains. nih.gov This type of screening, which identifies a desired phenotype (e.g., inhibition of microbial growth), often precedes more detailed mechanistic studies to identify the specific molecular targets and pathways involved. evitachem.comnih.gov While specific high-throughput phenotypic screening campaigns solely focused on this compound are not detailed in the provided search results, the diverse biological activities reported for its derivatives, from neuromodulation to antimicrobial effects, underscore the utility of such approaches in expanding the therapeutic potential of this chemical scaffold. nih.govvu.edu.aunih.gov

Pre Clinical Biological Evaluation and Therapeutic Potential of Analogues

In Vitro Efficacy Studies in Cellular Models

The combination of tetrazole and piperidine (B6355638) rings in a single molecular framework has been investigated as a strategy for developing new antimicrobial agents. ijprajournal.com The rationale for this approach is supported by the known biological activities of each individual heterocyclic system. nih.gov Piperidine and its derivatives are recognized for their pharmacological activities, including antibacterial effects, while tetrazoles have been reported to possess a broad spectrum of biological activities, including antibacterial and antifungal properties. nih.govnih.gov

A series of novel 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov The study found that these compounds exhibited a varied range of antibacterial and antifungal activities. nih.govresearchgate.net Specifically, compounds 25 , 26 , and 28 demonstrated significant activity against the tested microbial strains. nih.gov Against E. coli, compounds 25 , 27 , and 28 showed maximum inhibition with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. researchgate.net The antifungal screening revealed that the synthesized compounds showed good inhibition against various fungal strains, including Aspergillus flavus, Aspergillus niger, and Candida albicans. nih.govresearchgate.net

Similarly, a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and evaluated for their antifungal activity against Candida albicans and Aspergillus niger. nih.gov Among the synthesized compounds, compound 3 showed good antifungal activity against C. albicans at a concentration of 500 μg/ml and against A. niger at 750 μg/ml. nih.gov

Table 1: In Vitro Antibacterial and Antifungal Activity of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (MIC in µg/mL)

| Compound | E. coli | S. aureus | K. pneumoniae | S. Typhi | P. aeruginosa | C. albicans | A. niger | A. flavus |

|---|---|---|---|---|---|---|---|---|

| 22 | 100 | 50 | 100 | 100 | 200 | 100 | 100 | 100 |

| 23 | — | 25 | 100 | 25 | — | 100 | 50 | 100 |

| 24 | 50 | 50 | 50 | 100 | 100 | 50 | 100 | 50 |

| 25 | 12.5 | 50 | 25 | 25 | 6.25 | — | 50 | 50 |

| 26 | 25 | 25 | 25 | 50 | 50 | 25 | 50 | 25 |

| 27 | 25 | 25 | 50 | 25 | 6.25 | 50 | 25 | 50 |

| 28 | 6.25 | 100 | 50 | 50 | 100 | 25 | 50 | 50 |

| Ciprofloxacin | 12.5 | 25 | 25 | 12.5 | 12.5 | 25 |

Data sourced from researchgate.net. A '—' indicates data was not provided or the activity was not significant at the tested concentrations.

The antiproliferative potential of tetrazole and piperidine/piperazine-containing compounds has been explored in various cancer cell lines. Piperazine (B1678402), a heterocycle structurally related to piperidine, is a key moiety in numerous bioactive molecules with a broad spectrum of activities, including anticancer effects. researchgate.net

A study on 1-benzhydrylpiperazine (B193184) derivatives bearing sulfonamide, carboxamide, and thiourea (B124793) moieties showed good antiproliferative activity against breast (MCF-7), hepatocellular (HepG-2), cervix (HeLa), and colon (HT-29) carcinoma cell lines. researchgate.net

The tetrazole moiety has also been incorporated into potential anticancer agents. A series of tetrazole-containing 3,5-diphenyl pyrazolines, compounds 19 and 20 , demonstrated notable anticancer activity against MCF-7, A549 lung cancer, and HepG2 cell lines, with IC₅₀ values in the sub-micromolar range. tandfonline.com Another study focused on novel pyrazole (B372694) derivatives, including a series of pyrazolyl tetrazole acetic acids (5a-5g ), which were evaluated for their in vitro antiproliferative activity. nih.gov Compounds with chloro and methoxy (B1213986) substitutions on the phenyl ring (5c and 5f ) showed the highest antiproliferative activity against HT-29 colon and PC-3 prostate cancer cell lines. nih.gov Specifically, compound 5c showed IC₅₀ values of 6.43 µM against HT-29 and 9.83 µM against PC-3. nih.gov

Table 2: In Vitro Antiproliferative Activity of Tetrazole-Containing Analogues

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 19 | MCF-7 | 1.04 | tandfonline.com |

| 19 | A549 | 1.11 | tandfonline.com |

| 19 | HepG2 | 0.96 | tandfonline.com |

| 20 | MCF-7 | 0.92 | tandfonline.com |

| 20 | A549 | 0.94 | tandfonline.com |

| 20 | HepG2 | 0.85 | tandfonline.com |

| 5c | HT-29 | 6.43 | nih.gov |

| 5c | PC-3 | 9.83 | nih.gov |

| 5f | HT-29 | 10.15 | nih.gov |

| 5f | PC-3 | 12.42 | nih.gov |

Analogues featuring the piperidine or tetrazole ring have been assessed for their ability to modulate inflammatory pathways. A series of pyrazolyl thiazolone derivatives incorporating a piperidine ring were synthesized and evaluated for their anti-inflammatory activity. nih.gov In this study, compounds such as (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one (3) and (Z)-5-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one (5) were investigated. nih.gov

The anti-inflammatory potential of piperidine amides, known as piperlotines, has also been studied. scielo.org.mx Structure-activity relationship (SAR) studies indicated that the aromatic substitution pattern was a strong determinant of anti-inflammatory activity. The presence of an electron-withdrawing group like trifluoromethyl (CF₃) on the phenyl ring greatly favored edema inhibition in compound 6 , which showed potent activity. scielo.org.mx In contrast, the presence of electron-donating groups (like OCH₃) resulted in lower edema inhibition. scielo.org.mx

Furthermore, research into truncated and unsaturated analogues of the neuroleptic drug risperidone, which contains a piperidine ring, has shown that these modifications can lead to varying immunomodulatory effects in immune cells. wgtn.ac.nz The tetrazole moiety is also found in compounds with immunomodulatory potential. mdpi.comgoogle.com

Table 3: In Vitro and In Vivo Anti-inflammatory Activity of Piperidine-Containing Analogues

| Compound | Model | Activity (% Edema Inhibition) | Source |

|---|---|---|---|

| Piperlotine A | Carrageenan-induced edema | 10.33 | scielo.org.mx |

| Piperlotine C | Carrageenan-induced edema | 17.51 | scielo.org.mx |

| Compound 1 | Carrageenan-induced edema | 2.74 | scielo.org.mx |

| Compound 2 | Carrageenan-induced edema | 24.31 | scielo.org.mx |

| Compound 6 (CF₃ sub.) | Carrageenan-induced edema | 71.06 | scielo.org.mx |

| Compound 2 | TPA-induced edema | 52.02 | scielo.org.mx |

| Compound 6 (CF₃ sub.) | TPA-induced edema | 52.02 | scielo.org.mx |

| Indomethacin (Control) | Carrageenan-induced edema | 63.83 | scielo.org.mx |

| Indomethacin (Control) | TPA-induced edema | 60.32 | scielo.org.mx |

TPA: 12-O-tetradecanoylphorbol-13-acetate

The tetrazole and piperidine scaffolds have been incorporated into compounds designed to combat viral and parasitic infections. A novel series of amino-pyrazole ureas featuring a phenyl piperidine moiety was identified as having potent in vitro antileishmanial activity. dndi.org The lead compound, phenyl piperidine urea (B33335) 17 , demonstrated excellent potency against Leishmania infantum (IC₅₀ = 0.296 μM) and Leishmania donovani (IC₅₀ = 0.078 μM). dndi.org

The tetrazole ring itself is a key feature in several compounds with antiparasitic and antiviral properties. A novel tetrazole-based series was identified from a phenotypic screen against Plasmodium falciparum, the parasite responsible for malaria. nih.gov This series showed a fast kill rate, and medicinal chemistry efforts led to the identification of compounds with improved potency (10 to 20-fold) against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of the parasite. nih.gov In a separate study, 5-phenylpyrazolopyrimidinone analogues were developed as antitrypanosomal agents, with one derivative, compound 46 , incorporating a tetrazole group. nih.gov

In the realm of antiviral research, 7-(2H-Tetrazol-5-yl)-1H-indole 3 was identified as a potent inhibitor of HIV-1 attachment. researchgate.net Additionally, nonannulated tetrazolylpyrimidines have been synthesized and shown to have moderate in vitro activity against the H1N1 subtype of the influenza A virus. nih.gov One compound, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid , exhibited very low cytotoxicity and a selectivity index double that of the reference drug rimantadine. nih.gov

Table 4: In Vitro Antiparasitic and Antiviral Activity of Analogues

| Compound/Series | Target Organism | Activity Metric | Value | Source |

|---|---|---|---|---|

| Phenyl piperidine urea 17 | Leishmania infantum | IC₅₀ | 0.296 µM | dndi.org |

| Phenyl piperidine urea 17 | Leishmania donovani | IC₅₀ | 0.078 µM | dndi.org |

| Tetrazole-based series (lead 1) | Plasmodium falciparum (3D7) | EC₅₀ | 0.31 µM | nih.gov |

| 7-(2H-Tetrazol-5-yl)-1H-indole 3 | HIV-1 | Attachment Inhibition | Potent | researchgate.net |

| {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid | Influenza A (H1N1) | Antiviral Activity | Moderate | nih.gov |

In Vivo Pre-clinical Efficacy in Animal Models (excluding human clinical data)

The therapeutic potential of tetrazole-containing compounds extends to the field of neurodegenerative diseases. Pre-clinical studies are underway for NCT-504 , a tetrazole-containing compound identified as an allosteric inhibitor of phosphatidylinositol-5-phosphate (B1243415) 4-kinase, type II ɣ (PIP4Kɣ). vu.edu.au This enzyme is considered a potential target for Huntington's disease, an autosomal dominant neurodegenerative disorder with no current curative treatments. vu.edu.au

Furthermore, the piperidine ring is a core component of many neurotropic drugs. wgtn.ac.nz Research on analogues of risperidone, a drug used for schizophrenia that contains a piperidine moiety, is being conducted to explore their potential for treating multiple sclerosis. wgtn.ac.nz While this research is in the early stages, it highlights the continued interest in piperidine-based structures for targeting neurological disorders.

Inflammation and Pain Modelsdndi.org

Analogues of 3-(2H-tetrazol-5-yl)piperidine have been investigated for their potential in treating inflammation and pain, primarily through the modulation of specific biological targets like the P2Y14 receptor and cyclooxygenase (COX) enzymes.

Research into bridged piperidine analogues of a naphthalene-based P2Y14 receptor antagonist has identified compounds with significant in vivo activity. The P2Y14 receptor is a G protein-coupled receptor (GPCR) that responds to UDP-glucose and is implicated in inflammatory signaling pathways. nih.gov Antagonists of this receptor are being explored for conditions such as asthma and chronic pain. nih.gov One notable analogue, the (S,S,S) 2-azanorbornane enantiomer 15 (MRS4738), demonstrated in vivo antihyperalgesic effects. nih.govresearchgate.net Furthermore, its double prodrug, 143 (MRS4815), was shown to dramatically reduce lung inflammation in a mouse model of asthma, highlighting the therapeutic potential of targeting this pathway with piperidine-containing structures. nih.govresearchgate.net

Another line of investigation involves pyrazole derivatives incorporating a piperidine moiety. Certain pyrazolyl thiazolones have shown potent anti-inflammatory effects by inhibiting both COX-2 and 15-lipoxygenase (15-LOX). nih.gov In animal models, these compounds exhibited anti-inflammatory activity and ulcerogenic profiles that were equivalent or superior to standard drugs like diclofenac (B195802) and celecoxib. nih.gov Similarly, a series of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, which were further derivatized with piperidine, were screened for in vivo analgesic activity using the acetic-acid induced writhing test in mice. thieme-connect.com This screening identified several compounds with moderate to good analgesic properties, comparable to the reference drug diclofenac. thieme-connect.com

Table 1: Pre-clinical Activity of Analogues in Inflammation and Pain Models

| Compound/Analogue Class | Target/Model | Key Findings | Reference |

|---|---|---|---|

| MRS4738 (15) | P2Y14 Receptor Antagonist | Displayed in vivo antihyperalgesic activity. | nih.govresearchgate.net |

| MRS4815 (143) | P2Y14 Receptor Antagonist (Prodrug) | Dramatically reduced lung inflammation in a mouse asthma model. | nih.govresearchgate.net |

| Pyrazolyl thiazolones | COX-2/15-LOX Inhibition / In vivo inflammation models | Showed anti-inflammatory activity patterns equivalent or superior to diclofenac. | nih.gov |

| Substituted Pyrazoles | Acetic-acid induced writhing test (mouse model) | Exhibited moderate to good in vivo analgesic activity. | thieme-connect.com |

Infectious Disease Modelsdndi.org

The structural motifs of tetrazole and piperidine have been incorporated into novel chemical entities to explore their potential against various infectious diseases.

In the field of parasitology, a series of amino-pyrazole ureas containing a phenyl piperidine urea moiety was identified as having potent activity against visceral leishmaniasis, a disease caused by Leishmania species. dndi.org The lead compound, 17 , showed excellent in vitro potency against L. infantum amastigotes (IC50 = 0.296 µM) and good selectivity. dndi.org Further optimization led to analogues like 24 and 26 , which demonstrated improved metabolic stability while retaining excellent antileishmanial activity. dndi.org Compound 26 showed high levels of in vivo efficacy (>90%) in a mouse model of Leishmania infantum infection. dndi.org Another study on 5-phenylpyrazolopyrimidinone analogues identified compound 30 , which incorporates a piperidine linker, as a potent agent against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov This compound cured all infected mice in an acute model of the disease. nih.gov

In the context of bacterial infections, computational studies have identified potential anti-tuberculosis agents. An in silico screening study highlighted 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) as a promising inhibitor of EthR, a protein involved in the mycolic acid synthesis pathway of Mycobacterium tuberculosis. biorxiv.org The compound showed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties in the computational analysis. biorxiv.org Other research has also noted the anti-TB activity of novel tetrazole-galactopyranosyl analogues. researchgate.net

Table 2: Pre-clinical Activity of Analogues in Infectious Disease Models

| Compound/Analogue Class | Target Organism/Model | Key Findings | Reference |

|---|---|---|---|

| Amino-pyrazole ureas (e.g., 26) | Leishmania infantum (in vivo mouse model) | >90% efficacy in reducing parasitic load. | dndi.org |

| 5-Phenylpyrazolopyrimidinone (30) | Trypanosoma brucei (in vivo mouse model) | Cured all infected mice in an acute infection model. | nih.gov |

| 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole | Mycobacterium tuberculosis (in silico) | Identified as a potential inhibitor of EthR with good predicted ADMET profile. | biorxiv.org |

Pre-clinical Pharmacokinetics (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Considerations (excluding human data)dndi.orgacs.orgscispace.com

The pharmacokinetic properties of piperidine-containing compounds are critical for their development as therapeutic agents. Research has focused on improving metabolic stability and other ADME characteristics to enhance in vivo efficacy.

Metabolic stability is a key challenge. Studies on antileishmanial amino-pyrazole ureas showed that while the initial lead (17 ) had good stability in human liver microsomes (HLM), its stability in hamster liver microsomes (HamLM) was poor. dndi.org Structural modifications, such as the introduction of a 4-cyano substituent in analogue 24 , led to improved metabolic stability in HamLM, likely driven by a combination of lower lipophilicity (AlogP) and the blocking of metabolic sites. dndi.org The replacement of a metabolically susceptible group with various piperidine analogues has been shown to improve stability in rat liver microsomes (RLM) by over sevenfold in some cases. Interestingly, this improvement was not solely driven by lipophilicity, as the more stable analogue had a higher cLogD7.4.

Lipophilicity, often measured as cLogP or AlogP, is a crucial parameter influencing ADME. In the development of P2Y14R antagonists, introducing bridged piperidine moieties was explored as a strategy to lower lipophilicity and increase the three-dimensional character of the molecules. nih.govresearchgate.net While some rigidified derivatives like isoquinuclidine 34 and isonortropanol 30 did show lower lipophilicity than the parent compound, the effect was not dramatic unless multiple polar groups were present. nih.govresearchgate.net

Table 3: Pre-clinical PK and ADME Data for Selected Analogues

| Compound/Analogue Class | Parameter | Value/Finding | Significance | Reference |

|---|---|---|---|---|

| Amino-pyrazole urea (17) | Metabolic Stability (HLM Clint) | 25.3 µL/min/mg | Good stability in human liver microsomes. | dndi.org |

| Metabolic Stability (HamLM Clint) | >250 µL/min/mg | Poor stability in hamster liver microsomes. | dndi.org | |

| AlogP | 3.15 | Reference lipophilicity. | dndi.org | |

| Amino-pyrazole urea (24) | Metabolic Stability (HamLM Clint) | 30.8 µL/min/mg | Significantly improved stability over compound 17. | dndi.org |

| AlogP | 2.43 | Lower lipophilicity compared to compound 17. | dndi.org | |

| Piperidine Analogue (17) | Metabolic Stability (RLM) | >7-fold improvement over parent compound. | Replacement of metabolically weak spot successful. | |

| Isoquinuclidine (34) | Lipophilicity | Lower lipophilicity than reference compound 1 . | Rigidification can reduce lipophilicity. | nih.govresearchgate.net |

| Phenyl piperidine derivatives (1, 2, 5, 6) | ADMET Risk (in silico) | Predicted low ADMET risk. | Good potential drug-like properties. | |

Computational Chemistry and Structural Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into binding affinity and the nature of the molecular interactions. For derivatives containing the tetrazole and piperidine (B6355638) scaffolds, docking studies have been instrumental in understanding their mechanism of action against various biological targets. nih.gov

The tetrazole group in these compounds is often considered a bioisostere of a carboxylic acid group, enabling it to form critical hydrogen bonds and ionic interactions with amino acid residues in the active site of a target protein. Docking studies frequently show the nitrogen atoms of the tetrazole ring acting as hydrogen bond acceptors. acs.org For instance, in studies of tetrazole derivatives as anti-inflammatory agents targeting cyclooxygenase (COX) enzymes, docking simulations have revealed appreciable binding interactions. One such study on a tetrazole derivative identified as a selective COX-2 inhibitor showed it fitting fully within the COX-2 active site, forming two hydrogen bonds with His90 and Tyr355, with a calculated binding energy of -10.6652 kcal/mol. nih.gov

Similarly, in the context of NLRP3 inflammasome inhibitors, a compound featuring a tetrazol-5-yl-methyl residue was evaluated. mdpi.com While docking can predict binding modes, the ultimate activity is also influenced by other factors, as this particular compound showed reduced inhibitory potential compared to its carboxylic acid analog. mdpi.com In the pursuit of novel antimicrobial agents, various 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives were synthesized and subjected to in silico molecular docking studies against the multidrug transporter EmrD. nih.gov The results indicated good binding energies, with hydrophobic interactions playing a major role in the ligand-receptor complex. nih.gov

These studies collectively highlight how molecular docking is used to visualize and analyze the binding modes of tetrazolyl-piperidine derivatives, guiding the rational design of analogs with improved affinity and selectivity. nih.govnih.gov

| Compound Series | Target Protein | Key Interactions Observed | Reported Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Tetrazole-bearing compounds | Cyclooxygenase-2 (COX-2) | Hydrogen bonding with His90 and Tyr355. | -10.6652 | nih.gov |

| 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives | Multidrug transporter EmrD | Hydrophobic interactions, dipole-dipole, and hydrogen bonds. | -7.68 to -9.57 | nih.gov |

| Tetrazol-5-yl-methyl substituted benzo[d]imidazol-2-one | NLRP3 Inflammasome | Interaction with the ATPase domain. | Not specified | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel compounds and guide the synthesis of more effective analogs. nih.gov This approach has been widely applied to various classes of heterocyclic compounds, including those containing piperidine and tetrazole rings. nih.govresearchgate.net

For piperidine-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to investigate the interaction between the antagonists and their target receptor. nih.gov In a study on piperidine-based CCR5 antagonists, 3D-QSAR models were derived from a training set of 72 compounds and validated using a test set of 19 compounds. nih.gov The resulting contour maps helped identify the structural features and steric/electrostatic fields crucial for biological activity. nih.gov

While specific QSAR studies focusing solely on 3-(2H-tetrazol-5-yl)piperidine are not extensively documented in the provided results, the principles are broadly applicable. For instance, a QSAR study on trimetazidine (B612337) derivatives, which contain a piperazine (B1678402) ring (structurally related to piperidine), found a statistically significant correlation between the Van der Waals volume of substituents and the binding affinity. nih.gov Similarly, QSAR models have been developed for tetrazole compounds to predict properties like acute toxicity, relying on various molecular descriptors. researchgate.net These models are often subjected to rigorous internal and external validation to ensure their stability and predictive power. researchgate.net The development of a robust QSAR model for this compound analogs would involve calculating a range of descriptors and correlating them with a measured biological activity.

| Descriptor Type | Example Descriptors | Potential Influence on Activity | Reference |

|---|---|---|---|

| Steric | Van der Waals volume, Molar refractivity | Describes the size and shape of the molecule, affecting how it fits into a receptor's binding pocket. | nih.govnih.gov |

| Electronic | Dipole moment, Electrostatic fields (CoMFA) | Governs electrostatic and hydrogen bonding interactions between the ligand and the target. | nih.gov |

| Hydrophobic | LogP, Hydrophobic fields (CoMSIA) | Influences membrane permeability and hydrophobic interactions within the binding site. | nih.gov |

| Topological | Connectivity indices | Quantifies molecular branching and structure, which can relate to receptor binding. | researchgate.net |

Molecular Dynamics Simulations to Understand Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. Following molecular docking, which provides a static snapshot of the binding pose, MD simulations are often performed to assess the stability and conformational dynamics of the ligand-receptor complex. nih.govbiorxiv.org These simulations solve Newton's equations of motion for the atoms in the system, offering insights into the persistence of key interactions and the flexibility of both the ligand and the protein. unife.it

For compounds containing tetrazole and piperidine motifs, MD simulations have been crucial in validating docking results and confirming binding stability. nih.govbiorxiv.org In a study identifying potential antituberculosis compounds, a tetrazole-containing molecule was subjected to a 10-nanosecond MD simulation after docking into its target protein. nih.govsemanticscholar.org The stability of the complex was evaluated by analyzing several parameters, including the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). nih.govbiorxiv.org A stable RMSD of the complex over the simulation time indicates that the ligand does not dissociate from the binding pocket and maintains a stable binding mode. mdpi.com

Similarly, MD simulations were used to guide the design of P2Y14 receptor antagonists, where the persistence of ligand-protein interactions over time was a key selection criterion for advancing candidates. unife.it These simulations can reveal subtle conformational changes and the role of water molecules in mediating ligand-protein interactions, providing a more complete picture of the binding event than docking alone. acs.orgunife.it

| MD Parameter | Description | Indication of Stability | Reference |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions of the ligand and protein backbone from an initial reference structure over time. | A low, stable RMSD value (low fluctuation) suggests the complex has reached equilibrium and the ligand remains stably bound in the pocket. | mdpi.comnih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average position. | Lower RMSF values for binding site residues indicate that the ligand binding has stabilized that region of the protein. | nih.govbiorxiv.org |

| Radius of Gyration (Rg) | Measures the overall compactness of the protein structure during the simulation. | A stable Rg value suggests that the protein's overall folding remains intact and compact upon ligand binding. | nih.govbiorxiv.org |

In Silico ADME Prediction and Pharmacophore Modeling

In addition to predicting binding affinity, computational methods are vital for assessing the pharmacokinetic properties of a potential drug candidate. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are used early in the drug discovery process to filter out compounds with poor drug-like properties, saving time and resources. ljmu.ac.uknih.gov Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity, providing a template for designing new active molecules. nih.govnih.gov

In silico ADME studies on various piperidine and tetrazole derivatives have been performed to evaluate their potential as drug candidates. nih.govresearchgate.net These predictions assess parameters such as human intestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity. nih.govnih.gov For example, in a study of potential anti-tuberculosis agents, candidate compounds, including a tetrazole derivative, were filtered based on their ADMET profiles to ensure they possessed adequate bioavailability and low toxicity. nih.govbiorxiv.org

Pharmacophore modeling for piperidine-containing ligands has been successfully used to define the key features for receptor binding. For P2Y14R antagonists, a pharmacophore model was built based on a potent analog, identifying positive ionic, negative ionic, and hydrophobic features as crucial for interaction. nih.govresearchgate.net The tetrazole moiety, with its ability to act as a hydrogen bond acceptor and its acidic nature, would typically be represented as a negative ionic or hydrogen-bond acceptor feature in such a model. acs.org The piperidine ring, depending on its substitution and protonation state, could contribute to hydrophobic or positive ionic features. nih.gov These models serve as powerful tools for virtual screening of large compound libraries to identify novel hits with the desired structural features. nih.gov

| Computational Method | Key Parameters / Features | Purpose in Drug Design | Reference |

|---|---|---|---|

| In Silico ADME Prediction | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. | ljmu.ac.uk |

| Blood-Brain Barrier (BBB) Penetration | Assesses potential for CNS activity or side effects. | ||

| CYP450 Inhibition/Metabolism | Predicts drug-drug interactions and metabolic stability. | nih.gov | |

| Drug-likeness (e.g., Lipinski's Rule of Five) | Filters for compounds with favorable physicochemical properties for oral administration. | researchgate.net | |

| Pharmacophore Modeling | Hydrogen Bond Acceptor (HBA) | Identifies groups (like tetrazole nitrogens) that can accept hydrogen bonds from the receptor. | nih.govnih.gov |

| Hydrogen Bond Donor (HBD) | Identifies groups that can donate hydrogen bonds. | nih.gov | |

| Hydrophobic (HY) / Aromatic (AR) | Maps non-polar regions (like rings) that fit into hydrophobic pockets of the target. | nih.govnih.gov | |

| Positive/Negative Ionic Feature | Defines charged groups (e.g., protonated piperidine, deprotonated tetrazole) essential for ionic interactions. | nih.gov |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamic behavior of molecules in solution. For 3-(2H-tetrazol-5-yl)piperidine, NMR is essential for analyzing the conformation of the piperidine (B6355638) ring and understanding its interactions with biological targets.

Conformational Analysis: The piperidine ring of this compound typically adopts a chair conformation to minimize steric strain. researchgate.net ¹H NMR spectroscopy can be used to investigate this conformational equilibrium. The coupling constants (J-values) between adjacent protons on the piperidine ring provide information about the dihedral angles, allowing for the determination of the predominant chair conformation and the axial or equatorial orientation of the tetrazole substituent. For many substituted piperidines, one chair conformation is significantly more populated at room temperature. nih.gov Temperature-dependent NMR studies can be employed to study the energetics of the ring inversion process between the two chair forms. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the piperidine ring are sensitive to their local environment and conformation. Furthermore, NMR can distinguish between the different tautomers of the tetrazole ring (1H vs. 2H), as the chemical shifts of the ring carbon and the attached proton (if present) differ between isomers. mdpi.com

Ligand-Binding Studies: NMR is also highly effective for studying the binding of ligands to macromolecules like proteins. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify binding interactions and map the binding site. In STD-NMR, saturation is transferred from the protein to the bound ligand, allowing for the identification of the ligand protons in closest proximity to the protein surface. In CSP studies, the chemical shifts of the ligand or the protein are monitored upon complex formation. Changes in chemical shifts indicate the specific atoms involved in the binding interaction.

Table 1: Representative NMR Data for Substituted Piperidine and Tetrazole Moieties

| Nucleus | Structural Moiety | Typical Chemical Shift (δ, ppm) | Remarks |

|---|---|---|---|

| ¹H | Piperidine Ring Protons (axial) | ~1.5 - 1.8 | Shielded compared to equatorial protons. |

| ¹H | Piperidine Ring Protons (equatorial) | ~2.5 - 3.1 | Deshielded due to anisotropic effects. |

| ¹H | Piperidine N-H | Variable, ~1.0 - 3.0 (broad) | Position is solvent and concentration dependent. |

| ¹³C | Piperidine C2, C6 | ~45 - 55 | Adjacent to the nitrogen atom. |

| ¹³C | Piperidine C3, C5 | ~25 - 35 | |

| ¹³C | Piperidine C4 | ~20 - 30 | |

| ¹³C | Tetrazole Ring Carbon (C5) | ~150 - 165 | Highly deshielded; chemical shift differs for 1,5- and 2,5-disubstituted tetrazoles. mdpi.com |

Mass Spectrometry (MS) for Metabolite Identification and Interaction Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone in drug metabolism studies and for analyzing molecular interactions.

Metabolite Identification: The metabolic fate of this compound can be investigated using liquid chromatography-mass spectrometry (LC-MS). nih.gov In vitro incubations with liver microsomes or in vivo studies followed by analysis of biological fluids can reveal potential metabolic transformations. nih.govnih.gov Common metabolic pathways for piperidine-containing compounds include N-dealkylation, ring hydroxylation, and subsequent conjugation reactions like glucuronidation. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the elemental composition of metabolites. mdpi.com Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, and the resulting fragmentation patterns provide structural information to pinpoint the site of modification. documentsdelivered.com For instance, a mass increase of 16 Da would suggest hydroxylation, while an increase of 176 Da would indicate glucuronidation. nih.gov

Interaction Analysis: MS-based techniques are also employed to study non-covalent protein-ligand interactions. ed.ac.uk Affinity purification-mass spectrometry (AP-MS) can be used to identify protein targets that bind to this compound. nih.gov In this approach, a derivative of the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by MS. nih.gov Furthermore, techniques like electrospray ionization (ESI) MS can be used under carefully controlled, non-denaturing conditions to directly observe the protein-ligand complex in the gas phase, confirming binding stoichiometry and affinity.

Table 2: Common Metabolic Transformations Detectable by Mass Spectrometry

| Metabolic Reaction | Mass Shift (Da) | Potential Site on this compound |

|---|---|---|

| Hydroxylation | +15.99 | Piperidine ring (C3, C4) |

| N-Oxidation | +15.99 | Piperidine nitrogen |

| Dehydrogenation | -2.02 | Piperidine ring |

| Glucuronidation (conjugation) | +176.03 | Hydroxylated metabolite or piperidine N-H |

| Sulfation (conjugation) | +79.96 | Hydroxylated metabolite |

Infrared (IR) and UV-Visible Spectroscopy for Structural and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum would show characteristic absorption bands for the N-H stretching of the piperidine and tetrazole rings, C-H stretching of the aliphatic piperidine ring, and various stretching and bending vibrations associated with the tetrazole ring. researchgate.net The presence of a broad absorption in the 3400–2500 cm⁻¹ range can be indicative of hydrogen bonding involving the N-H groups. researchgate.net Specific vibrations for the tetrazole ring, such as N-N=N stretching, typically appear in the fingerprint region (1300-1000 cm⁻¹).

UV-Visible Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The tetrazole ring is the primary chromophore in this compound. Tetrazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* and n → π* electronic transitions. mdpi.comresearchgate.net The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent and the substitution pattern on the rings. beilstein-journals.org While the saturated piperidine ring itself does not absorb significantly in the standard UV-Vis range, its attachment to the tetrazole ring can subtly influence the electronic properties of the chromophore. nist.gov

Table 3: Characteristic Spectroscopic Data for this compound

| Spectroscopic Method | Functional Group / Moiety | Characteristic Absorption | Reference |

|---|---|---|---|

| FT-IR | N-H stretch (piperidine, tetrazole) | ~3400 - 3200 cm⁻¹ | |

| FT-IR | C-H stretch (aliphatic) | ~3000 - 2850 cm⁻¹ | pnrjournal.com |

| FT-IR | C=N / N=N stretch (tetrazole ring) | ~1640 - 1400 cm⁻¹ | pnrjournal.com |

| FT-IR | Tetrazole ring vibrations | ~1280 - 1000 cm⁻¹ | |

| UV-Vis | Tetrazole ring (π → π) | ~200 - 240 nm | mdpi.com |

| UV-Vis | Tetrazole ring (n → π) | ~270 - 280 nm | mdpi.com |

X-ray Crystallography for Ligand-Protein Co-crystal Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid state and for visualizing its interaction with a biological target. units.it Obtaining a co-crystal structure of this compound bound to its protein target can provide unparalleled mechanistic insights. youtube.com

The process involves crystallizing the protein in the presence of the ligand (co-crystallization) or soaking a pre-formed protein crystal in a solution containing the ligand. nih.govspringernature.com The resulting crystal is then exposed to a focused beam of X-rays. The diffraction pattern produced by the crystal is used to calculate an electron density map, into which the atomic structure of the protein-ligand complex is built and refined. units.it

A high-resolution co-crystal structure would reveal:

The exact binding pose and conformation of this compound within the active site.

The specific intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and amino acid residues of the protein. nih.gov

The role of the tetrazole and piperidine moieties in anchoring the ligand to the target. For example, the nitrogen atoms of the tetrazole ring are excellent hydrogen bond acceptors and donors, while the piperidine ring can engage in favorable van der Waals or hydrophobic interactions.

Any conformational changes induced in the protein upon ligand binding.

This detailed structural information is invaluable for structure-based drug design, allowing for the rational optimization of the ligand's potency, selectivity, and pharmacokinetic properties. units.it

Future Perspectives and Research Directions for 3 2h Tetrazol 5 Yl Piperidine

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of 3-(2H-tetrazol-5-yl)piperidine and its analogues will likely focus on improving efficiency, reducing environmental impact, and increasing molecular diversity. Current synthetic routes can be multi-stepped and may require harsh conditions. researchgate.net The development of greener and more efficient protocols is a key research direction.

Key areas of development include:

Green Chemistry Approaches : The application of sustainable chemistry principles is paramount. This includes the use of microwave-assisted and ultrasound-assisted methods to accelerate reaction times and increase yields, often in more environmentally benign solvents like water or ethanol (B145695). mdpi.com These techniques have shown success in the synthesis of other heterocyclic compounds and offer a promising avenue for the synthesis of tetrazole derivatives. mdpi.com

Catalyst Innovation : Research into novel catalysts, such as nanomagnetite (Fe3O4) or molybdenum-based catalysts, could lead to more efficient and selective reactions. ajchem-a.comnih.gov For instance, molybdenum trioxide has been demonstrated as an effective catalyst in the one-pot synthesis of N-benzoyl piperidine (B6355638) dispiro-1,2,4,5-tetraoxane analogues. nih.gov

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch synthesis. This technology could be instrumental in the large-scale and reproducible production of this compound derivatives.

These advancements aim to meet the increasing demand for compound libraries for high-throughput screening and to provide more sustainable manufacturing processes for promising drug candidates. rug.nl

Exploration of New Therapeutic Areas Based on Mechanistic Insights

While the initial therapeutic focus of compounds containing tetrazole and piperidine rings has been broad, future research will aim to uncover novel applications based on a deeper understanding of their mechanisms of action. The tetrazole moiety is a key component in drugs with diverse actions, including antihypertensive and antibiotic effects. mdpi.com Similarly, piperidine derivatives are investigated for conditions ranging from Alzheimer's disease to cancer. ajchem-a.comnih.gov

Future therapeutic explorations could include:

Neurodegenerative Diseases : Piperidine derivatives have been synthesized and evaluated as multi-targeted agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ajchem-a.com By understanding how the this compound scaffold interacts with neurological targets, researchers may uncover treatments for a range of neurodegenerative conditions.

Oncology : The piperidine nucleus is a building block for anticancer drugs like Niraparib. mdpi.com Furthermore, novel piperidine-containing compounds have shown selective cytotoxic effects against various cancer cell lines, including lung adenocarcinoma. nih.gov Mechanistic studies could reveal how these compounds induce apoptosis or inhibit cell cycle progression, opening up new avenues in cancer therapy. nih.gov

Infectious Diseases : Novel 2,5-disubstituted tetrazole derivatives have demonstrated promising antibacterial and anti-tuberculosis activities. researchgate.net Further investigation into the specific microbial enzymes inhibited by this compound could lead to the development of new antibiotics to combat resistant strains.

Metabolic Disorders : Tetrazole derivatives have been explored as agents against type 2 diabetes mellitus, showing inhibitory activity against targets like protein-tyrosine phosphatase 1B (PTP1B). nih.gov Understanding the structure-activity relationship could allow for the modification of the this compound scaffold to target key enzymes in metabolic pathways.

Rational Design of Highly Selective and Potent Analogues through Advanced Computational Tools

The progression from a lead compound to a clinical candidate is increasingly driven by computational chemistry. emanresearch.org These tools allow for the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles, reducing the time and cost associated with traditional drug discovery.

Advanced computational strategies applicable to this compound include:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. It can be used to understand the binding interactions of this compound with various biological targets and to design modifications that enhance binding affinity. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate the chemical structure of compounds with their biological activity. A fragment-based QSAR model could be developed for a series of this compound derivatives to predict the activity of newly designed molecules and prioritize their synthesis. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This can help to assess the stability of binding interactions and understand the conformational changes that occur upon binding, guiding the design of more effective inhibitors. researchgate.netnih.gov

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. emanresearch.org This early-stage screening helps to identify candidates with favorable drug-like properties and avoid costly late-stage failures.

| Computational Tool | Application in Designing this compound Analogues | Potential Outcome |

|---|---|---|